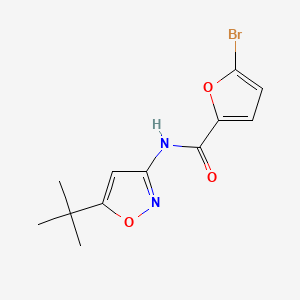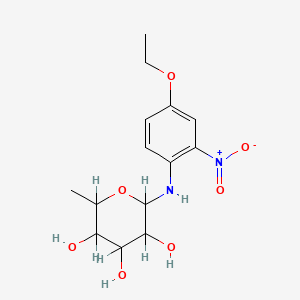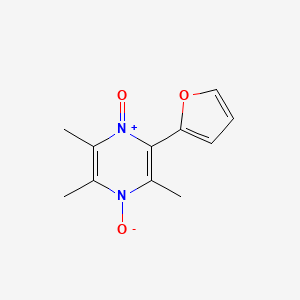
2-(1-adamantyl)-N-(1-benzyl-4-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-(1-benzyl-4-piperidinyl)acetamide, commonly known as ADB-Pinaca, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the cannabinoid receptors and has been used for both research and recreational purposes. In
作用机制
ADB-Pinaca acts as an agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, appetite, mood, and memory. By activating these receptors, ADB-Pinaca can modulate these processes and produce a range of effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADB-Pinaca are similar to those of other synthetic cannabinoids. These effects can include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. ADB-Pinaca has also been shown to have analgesic and anti-inflammatory properties, which may make it useful in the treatment of certain medical conditions.
实验室实验的优点和局限性
ADB-Pinaca has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of these receptors on various physiological processes. ADB-Pinaca is also relatively stable and easy to handle, which makes it a convenient tool for researchers.
However, there are also limitations to using ADB-Pinaca in lab experiments. Its potency and selectivity can make it difficult to interpret results, as it may produce effects that are not representative of natural cannabinoid signaling. Additionally, the use of synthetic cannabinoids in animal models raises ethical concerns, as these compounds may have unpredictable and potentially harmful effects.
未来方向
There are several future directions for research on ADB-Pinaca and other synthetic cannabinoids. One area of interest is the development of more selective agonists of the CB1 and CB2 receptors, which could provide a better understanding of the endocannabinoid system and its role in various physiological processes. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on brain function and behavior, as well as their potential for addiction and abuse.
Conclusion:
In conclusion, ADB-Pinaca is a synthetic cannabinoid that has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. It is a potent agonist of the CB1 and CB2 receptors, and has been shown to have analgesic and anti-inflammatory properties. While ADB-Pinaca has several advantages for use in lab experiments, there are also limitations and ethical concerns associated with its use. Further research is needed to fully understand the effects of synthetic cannabinoids on the body and brain, and to develop more selective and effective compounds for medical use.
合成方法
ADB-Pinaca is synthesized through a multistep process that involves the reaction of 1-adamantylamine with 1-benzyl-4-piperidone to form 1-benzyl-4-(1-adamantylamino)piperidine. This intermediate is then reacted with acetic anhydride to form ADB-Pinaca. The synthesis of ADB-Pinaca requires specialized equipment and expertise, and should only be attempted by trained professionals.
科学研究应用
ADB-Pinaca has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have high affinity for the CB1 and CB2 receptors, and can be used to investigate the role of these receptors in various physiological processes. ADB-Pinaca has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids in animal models.
属性
IUPAC Name |
2-(1-adamantyl)-N-(1-benzylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O/c27-23(16-24-13-19-10-20(14-24)12-21(11-19)15-24)25-22-6-8-26(9-7-22)17-18-4-2-1-3-5-18/h1-5,19-22H,6-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQDUNOIDPEFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5215452.png)
![3-(aminocarbonyl)-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5215457.png)
![2-({5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5215460.png)

![1-(4-methylbenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5215481.png)
![[(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile](/img/structure/B5215487.png)
![N-(3-chlorophenyl)-4-[2-({[(3-chlorophenyl)amino]carbonyl}amino)ethyl]-1-piperazinecarboxamide](/img/structure/B5215489.png)
![3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5215493.png)
![pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5215499.png)

![3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5215516.png)
![3-bromo-4-methoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5215523.png)

![2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B5215544.png)